![molecular formula C12H11F3N2O3 B1630315 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one CAS No. 861881-16-5](/img/structure/B1630315.png)
3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one
Overview
Description
3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one is a chemical compound with a wide variety of applications in scientific research and lab experiments. It is a synthetic compound that has been used in the synthesis of a variety of compounds, and it has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
- Some derivatives of this compound exhibit promising antimicrobial potential . Investigating its effects against bacteria, fungi, and other pathogens could lead to novel antimicrobial agents.
Photoredox Catalysis
- Researchers have used similar structures in visible-light-induced trifluoromethylation reactions . Exploring its photoredox catalytic properties may uncover new synthetic methodologies.
Analytical Chemistry
- Flubendiamide, a related compound, serves as an analytical reference standard for detecting pesticides in vegetables and fruits using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) . Investigate whether our compound has similar applications.
properties
IUPAC Name |
3,3-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-11(2)6-16(10(11)18)8-4-3-7(12(13,14)15)5-9(8)17(19)20/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYVRAUVTHVMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650456 | |
Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861881-16-5 | |
Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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